

dioctyl sulfide molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dioctyl sulfide

Cat. No.: B1581556

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An In-depth Technical Guide to the Molecular Structure and Formula of **Dioctyl Sulfide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of **dioctyl sulfide**. It includes detailed experimental protocols for its synthesis and analysis, along with a summary of its spectroscopic data.

Molecular Structure and Formula

Dioctyl sulfide, a symmetrical thioether, is characterized by two octyl chains attached to a central sulfur atom.

- Chemical Formula: $C_{16}H_{34}S$ [1][2][3]
- Molecular Weight: 258.51 g/mol [2]
- IUPAC Name: 1-(octylsulfanyl)octane [1]
- Synonyms: Di-n-octyl sulfide, Octyl sulfide, 9-Thiaheptadecane [1][3]
- CAS Number: 2690-08-6

Structural Representations:

- SMILES: CCCCCCCCSCCCCCCCC [1]

- InChI: 1S/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3[1]
- InChIKey: LOXRGHGHQYWXJK-UHFFFAOYSA-N[1]

Physicochemical Properties

A compilation of the key physical and chemical properties of **dioctyl sulfide** is presented in the table below for easy reference.

Property	Value	Reference
Appearance	Colorless liquid with a mild odor	[1]
Boiling Point	180 °C at 10 mmHg	
Density	0.842 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.462	
Flash Point	110 °C (closed cup)	
Molecular Weight	258.51 g/mol	[2]

Experimental Protocols

Synthesis of Dioctyl Sulfide

This protocol is adapted from general methods for the synthesis of symmetrical dialkyl sulfides from alkyl halides.

Objective: To synthesize **dioctyl sulfide** via the reaction of 1-bromooctane with sodium sulfide.

Materials:

- 1-Bromooctane
- Sodium sulfide nonahydrate (Na₂S·9H₂O)
- Ethanol

- Diethyl ether
- Anhydrous magnesium sulfate
- Deionized water

Procedure:

- **Preparation of Sodium Sulfide Solution:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (0.1 mol) in ethanol (150 mL).
- **Reaction:** To the stirred sodium sulfide solution, add 1-bromooctane (0.2 mol) dropwise at room temperature.
- **Reflux:** After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** To the residue, add deionized water (100 mL) and extract the product with diethyl ether (3 x 50 mL).
- **Drying and Evaporation:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the diethyl ether under reduced pressure to obtain the crude **dioctyl sulfide**.
- **Purification:** Purify the crude product by vacuum distillation to yield pure **dioctyl sulfide**.

Analytical Protocols

Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation of **dioctyl sulfide**.

Sample Preparation:

- Dissolve approximately 10-20 mg of **dioctyl sulfide** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).

^1H NMR Spectroscopy Parameters:

- Spectrometer: 400 MHz or higher
- Solvent: CDCl_3
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Typical Data:
 - δ 2.51 (t, 4H, -S-CH₂-)
 - δ 1.58 (quintet, 4H, -S-CH₂-CH₂-)
 - δ 1.29 (m, 20H, -(CH₂)₅-)
 - δ 0.88 (t, 6H, -CH₃)
- Spectrometer: 100 MHz or higher
- Solvent: CDCl_3
- Reference: CDCl_3 at 77.16 ppm
- Typical Data: The spectrum will show distinct peaks for the different carbon environments in the octyl chain. A peak around 38 ppm is characteristic of the α -carbon attached to the sulfur.
[4]

Objective: To identify the characteristic functional group vibrations of **dioctyl sulfide**.

Sample Preparation:

- A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

- Record the spectrum over the range of 4000-400 cm^{-1} .

- Expected Peaks:
 - $\sim 2955\text{--}2850\text{ cm}^{-1}$ (strong): C-H stretching vibrations of the alkyl chains.
 - $\sim 1465\text{ cm}^{-1}$ (medium): C-H bending vibrations.
 - $\sim 722\text{ cm}^{-1}$ (weak): Rocking vibration of long methylene chains.
 - The C-S stretch is typically weak and appears in the fingerprint region (around $600\text{--}800\text{ cm}^{-1}$).

Objective: To determine the molecular weight and fragmentation pattern of **dioctyl sulfide**.

Technique: Electron Ionization (EI) Mass Spectrometry.

Expected Fragmentation:

- Molecular Ion (M^+): A peak corresponding to the molecular weight ($m/z = 258.5$) should be observed.[\[1\]](#)
- Major Fragments: Common fragmentation pathways for thioethers include cleavage of the C-S bond and α -cleavage. Expect to see fragment ions corresponding to the loss of alkyl radicals and smaller hydrocarbon fragments.[\[1\]](#)

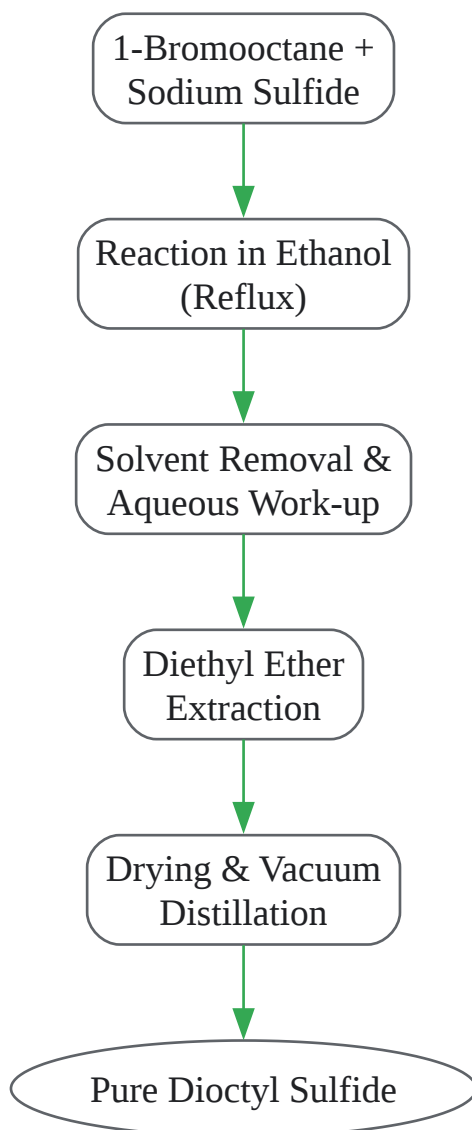
Data Presentation

Table 1: Summary of Spectroscopic Data for **Dioctyl Sulfide**

Technique	Key Data/Peaks
^1H NMR (CDCl_3)	δ 2.51 (t), 1.58 (quintet), 1.29 (m), 0.88 (t)
^{13}C NMR (CDCl_3)	α -carbon peak around 38 ppm [4]
IR (Neat)	$\sim 2955\text{--}2850\text{ cm}^{-1}$ (C-H stretch), $\sim 1465\text{ cm}^{-1}$ (C-H bend)
Mass Spec (EI)	Molecular Ion (M^+) at $m/z = 258.5$ [1]

Mandatory Visualizations

Caption: Molecular structure of **dioctyl sulfide**.



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Caption: Experimental workflow for the synthesis of **dioctyl sulfide**.

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- To cite this document: BenchChem. [dioctyl sulfide molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581556#dioctyl-sulfide-molecular-structure-and-formula]

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